Chemical structure and properties of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde
Chemical structure and properties of 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde
The following technical guide is structured as an advanced whitepaper for R&D professionals, synthesizing chemical engineering principles, synthetic methodology, and application science.
Structure, Synthesis, and Application in Medicinal & Fragrance Chemistry
Executive Summary
2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde (CAS: 1212021-29-8) represents a privileged scaffold in modern organic synthesis. Characterized by a saturated oxygen heterocycle with defined stereocenters, it serves as a critical intermediate for generating conformational restriction in drug design and imparting substantivity in fragrance formulations. Unlike its acyclic analog Melonal (2,6-dimethyl-5-heptenal), this pyran derivative offers enhanced metabolic stability and a rigidified vector for substituent display.
This guide provides a comprehensive analysis of its physicochemical profile, a validated synthetic route for laboratory-scale production, and a reactivity map for downstream functionalization.
Molecular Architecture & Stereochemistry
The utility of this molecule stems from its stereochemical complexity. The 2,6-substitution pattern on the tetrahydropyran (THP) ring creates distinct diastereomeric possibilities that dictate reactivity and biological interaction.
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The cis-2,6 Isomer (Thermodynamic): The methyl groups at C2 and C6 occupy equatorial positions to minimize 1,3-diaxial interactions. This is the predominant isomer formed under thermodynamic control. It is a meso compound (achiral) due to the plane of symmetry passing through C4 and the oxygen atom.
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The trans-2,6 Isomer (Kinetic): One methyl is axial and the other equatorial. This form is chiral and higher in energy.
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The C4-Formyl Group: The aldehyde group at C4 can adopt an axial or equatorial orientation. In the cis-2,6 isomer, the equatorial conformer is favored by ~1.5 kcal/mol, leading to the all-cis (2,6-cis, 4-cis relative to H) configuration.
Structural Visualization
Figure 1: Stereochemical progression from the planar pyranone precursor to the thermodynamically preferred all-cis carbaldehyde.
Physicochemical Profile
Data below represents a consensus of experimental values for the isomeric mixture and high-confidence predictive models for the pure cis-isomer.
| Property | Value / Description | Significance |
| Molecular Formula | C₈H₁₄O₂ | Core scaffold |
| Molecular Weight | 142.20 g/mol | Fragment-based drug design (FBDD) compliant |
| CAS Number | 1212021-29-8 | Unique identifier |
| Boiling Point | 95–98 °C @ 10 Torr (Predicted) | Volatile, amenable to GC analysis |
| Density | 1.01 ± 0.05 g/cm³ | Slightly denser than water |
| LogP | 1.2 – 1.5 | Lipophilic enough for membrane permeability |
| Solubility | Soluble in DCM, THF, EtOH; Sparingly in H₂O | Requires organic co-solvents in aqueous reactions |
| Appearance | Colorless to pale yellow liquid | Oxidizes to acid upon prolonged air exposure |
Synthetic Routes & Process Chemistry
While direct isolation from natural sources is inefficient, the reductive homologation of 2,6-dimethyl-4-pyrone is the most robust route for generating the 2,6-dimethyl-tetrahydro-pyran-4-carbaldehyde scaffold with high stereocontrol.
Primary Route: The Pyranone-TosMIC Sequence
This protocol avoids the regioselectivity issues of hydroformylation and utilizes commercially available starting materials.
Step 1: Hydrogenation of 2,6-Dimethyl-4H-pyran-4-one
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Reagents: H₂ (50 psi), 10% Pd/C, Ethanol.
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Mechanism: Heterogeneous hydrogenation saturates the double bonds. The cis-adsorption of hydrogen and equilibration favors the cis-2,6-dimethyl ketone.
Step 2: Van Leusen Reductive Cyanation (Homologation)
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Reagents: Tosylmethyl isocyanide (TosMIC), t-BuOK, DME/EtOH.
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Mechanism: Base-mediated addition of TosMIC to the ketone, followed by cyclization and fragmentation, yields the nitrile with one-carbon extension.
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Outcome: 2,6-Dimethyl-tetrahydro-pyran-4-carbonitrile.
Step 3: Nitrile Reduction
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Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene, -78 °C.
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Mechanism: Selective reduction of the nitrile to the imine, which hydrolyzes to the aldehyde upon acidic workup.
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Outcome: 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde .[3][4]
Experimental Protocol: Step-by-Step
Objective: Synthesis of 10g of Target Aldehyde.
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Hydrogenation:
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Charge a hydrogenation vessel with 2,6-dimethyl-4H-pyran-4-one (12.4 g, 100 mmol) and ethanol (100 mL).
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Add 10% Pd/C (1.2 g). Purge with N₂ followed by H₂.
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Stir under 50 psi H₂ at RT for 12 hours. Filter through Celite to remove catalyst.
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Concentrate filtrate to yield ~12.5 g of the saturated ketone (oil).
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Cyanation (TosMIC):
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To a solution of t-BuOK (22.4 g, 200 mmol) in DME (150 mL) at 0°C, add a solution of TosMIC (21.5 g, 110 mmol) in DME (50 mL).
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Add the ketone (12.5 g, ~97 mmol) dropwise. Stir at 0°C for 45 min, then add EtOH (10 mL) and reflux for 2 hours.
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Cool, dilute with water, and extract with ether.[5] Dry (MgSO₄) and concentrate.[6]
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Purification: Distillation or silica plug (Hex/EtOAc) to isolate the nitrile.
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Reduction:
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Dissolve the nitrile (10 g, 72 mmol) in anhydrous toluene (150 mL) under Argon. Cool to -78°C.
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Add DIBAL-H (1.0 M in toluene, 80 mL, 80 mmol) dropwise over 30 mins.
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Stir at -78°C for 2 hours. Quench with MeOH (5 mL) followed by sat. Rochelle’s salt solution.
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Warm to RT and stir vigorously until layers separate. Extract aqueous layer with EtOAc.
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Combine organics, wash with brine, dry, and concentrate.[5]
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Yield: Expect ~7-8 g (70-80%) of the aldehyde.
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Reactivity & Functionalization
The C4-aldehyde is a versatile handle. The steric bulk of the 2,6-methyl groups provides kinetic protection, making the aldehyde moderately resistant to polymerization compared to simple aliphatic aldehydes.
Reactivity Map
Figure 2: Functionalization pathways transforming the aldehyde into high-value intermediates.
Applications in R&D
Medicinal Chemistry[11][12][13]
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Conformational Restriction: The 2,6-dimethyl-THP ring acts as a rigid spacer. Replacing a flexible alkyl chain with this ring can improve metabolic stability (blocking P450 oxidation sites) and lock pharmacophores into bioactive conformations.
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Bioisostere: The aldehyde can be converted to an oxetane, amine, or heterocycle, serving as a bioisostere for phenyl or cyclohexyl groups in kinase inhibitors.
Fragrance & Flavor[2][5][14]
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Olfactory Profile: While the acyclic Melonal has a potent melon/green note, the cyclized pyran derivatives often exhibit softer, more floral-fruity profiles with increased substantivity (staying power) due to lower vapor pressure.
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Stability: The pyran ring is stable to oxidation and pH changes in consumer products (soaps, detergents), unlike many unsaturated acyclic aldehydes.
Safety & Handling
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GHS Classification: Warning.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aldehydes are prone to autoxidation to the corresponding carboxylic acid.
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Spill Protocol: Absorb with sand or vermiculite. Neutralize with dilute sodium bisulfite solution if necessary to quench aldehyde reactivity before disposal.
References
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Van Leusen, A. M., et al. (1977).[7] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114-3118. 7[8][7]
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Organic Chemistry Portal. (2023). Tetrahydropyran Synthesis and Reactivity. Retrieved from [Link]
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PubChem. (2024). Compound Summary: Tetrahydro-2H-pyran-4-carboxaldehyde. Retrieved from [Link]
Sources
- 1. 2,6-Dimethyl-4H-pyran-4-one CAS 1004-36-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2,6-Dimethyltetrahydro-4H-pyran-4-one | CymitQuimica [cymitquimica.com]
- 3. 50675-18-8|Tetrahydropyran-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 2,6-Dimethyl-tetrahydro-pyran-4-carbaldehyde | 1212021-29-8 [sigmaaldrich.com]
- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 6. WO2016055602A1 - Production of melonal or 2,6-dimethylhept-5-enal via baeyer-villiger oxidation - Google Patents [patents.google.com]
- 7. Van Leusen Reaction [organic-chemistry.org]
- 8. Synthesis of Pyran and Pyranone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
